molecular formula C16H26N2 B3233469 N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine CAS No. 1353944-63-4

N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine

Cat. No.: B3233469
CAS No.: 1353944-63-4
M. Wt: 246.39 g/mol
InChI Key: PCWRYKOPEHXTFB-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine is an organic compound that belongs to the class of diamines It features a cyclohexane ring substituted with benzyl, ethyl, and methyl groups on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: Cyclohexane-1,2-diamine, benzyl chloride, ethyl bromide, and methyl iodide.

    Reaction Conditions: The reactions are generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl, ethyl, or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted diamines depending on the reagents used.

Scientific Research Applications

N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The benzyl, ethyl, and methyl groups contribute to its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

  • N-Benzyl-N-ethyl-cyclohexane-1,2-diamine
  • N-Benzyl-N-methyl-cyclohexane-1,2-diamine
  • N-Ethyl-N-methyl-cyclohexane-1,2-diamine

Comparison: N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine is unique due to the presence of all three substituents (benzyl, ethyl, and methyl) on the nitrogen atoms. This combination of substituents imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

2-N-benzyl-2-N-ethyl-1-N-methylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-3-18(13-14-9-5-4-6-10-14)16-12-8-7-11-15(16)17-2/h4-6,9-10,15-17H,3,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWRYKOPEHXTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180715
Record name 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353944-63-4
Record name 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353944-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine
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